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Introduction
AZD-8055 is a potent, orally bioavailable, ATP-competitive inhibitor of the mammalian target of

rapamycin (mTOR) kinase.[1][2][3] It exerts its activity by targeting both mTORC1 and

mTORC2 complexes, leading to the inhibition of downstream signaling pathways that are

crucial for cell growth, proliferation, and survival.[2] A key characteristic of AZD-8055 is its

remarkable selectivity for mTOR over the highly homologous phosphoinositide 3-kinase (PI3K)

family of lipid kinases. This technical guide provides an in-depth analysis of the selectivity

profile of AZD-8055 against PI3K isoforms, presenting quantitative data, detailed experimental

methodologies, and visual diagrams of the relevant signaling pathways and experimental

workflows.

Data Presentation: Kinase Selectivity Profile
AZD-8055 demonstrates a high degree of selectivity for mTOR, with significantly lower potency

against all Class I PI3K isoforms. The compound has been reported to be approximately 1,000-

fold more selective for mTOR than for PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.[1][4][5][6] This high

selectivity is a critical attribute, as it minimizes off-target effects related to the inhibition of PI3K

signaling, which can be advantageous in a therapeutic context. The inhibitory activities are

summarized in the table below.
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Kinase Target IC50 (nM)
Fold Selectivity (vs.
mTOR)

mTOR (full length) 0.8 1

mTOR (truncated) 0.13 -

PI3Kα >10,000 >12,500

PI3Kβ >10,000 >12,500

PI3Kγ >10,000 >12,500

PI3Kδ >10,000 >12,500

Data compiled from multiple sources.[1][2][4]

Furthermore, counterscreening of AZD-8055 against a large panel of 260 different kinases has

shown no significant activity at concentrations up to 10 µM, further underscoring its high

specificity.[1]

Signaling Pathway
AZD-8055 inhibits both mTORC1 and mTORC2 complexes. The inhibition of mTORC1 leads to

the dephosphorylation of its downstream effectors, 4E-BP1 and p70S6K, resulting in the

suppression of protein synthesis. The inhibition of mTORC2 blocks the phosphorylation of AKT

at Serine 473, which is a key step in the full activation of AKT. This dual inhibition effectively

shuts down the PI3K/AKT/mTOR signaling pathway.
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PI3K/AKT/mTOR Signaling Pathway and AZD-8055 Inhibition
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Kinase Inhibition Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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